

Vicagrel: A Technical Overview of Early-Phase Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

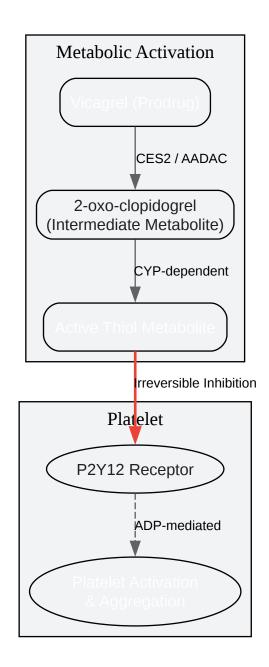
Introduction

Vicagrel is a novel, orally active antiplatelet agent under development for the management of cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative and a prodrug, Vicagrel is designed to irreversibly inhibit the P2Y12 receptor on platelets, a critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature of Vicagrel is its metabolic activation pathway, which circumvents the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical summary of the early-phase clinical trial results for Vicagrel, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability.

Mechanism of Action

Vicagrel, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its activation pathway is different. After oral administration, **Vicagrel** is hydrolyzed to its active intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]





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Caption: Vicagrel's metabolic activation and mechanism of action.

Early Phase Clinical Trial Data Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have demonstrated that **Vicagrel** is rapidly absorbed and extensively metabolized.[4][5] The parent drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also







referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33 to 0.75 hours after administration.[4][6]

Pharmacokinetic parameters of **Vicagrel**'s active metabolite have been shown to be dose-proportional within the studied ranges.[4][6] Notably, a 5 mg dose of **Vicagrel** has been reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of **Vicagrel** resulted in a 29% higher exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the pharmacokinetic profile of **Vicagrel**'s active metabolite does not appear to be significantly influenced by CYP2C19 polymorphisms.[7][8]

Table 1: Pharmacokinetic Parameters of **Vicagrel**'s Active Metabolite (M15-2/H4)



Study Population	Vicagrel Dose	Comparator Dose (Clopidogre I)	Tmax (h)	Key AUC Findings	Citation
Healthy Chinese Volunteers	5-75 mg (single dose)	75 mg	0.50	AUC of H4 for 5 mg Vicagrel was similar to 75 mg clopidogrel.	[4]
Healthy Chinese Volunteers	20 mg (single dose)	300 mg	0.50	Mean AUC0-t of H4 was 29% higher for 20 mg Vicagrel.	[4]
Healthy Chinese Volunteers	5-15 mg (10 days)	75 mg (10 days)	0.33-0.50	Exposure of active metabolite was ~10-fold higher than clopidogrel.	[6]
Patients with CAD undergoing PCI	20/5 mg, 24/6 mg, 30/7.5 mg (LD/MD)	300/75 mg (LD/MD)	Not specified	Plasma concentration of M15-2 had a similar AUC and Tmax to clopidogrel.	[7]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

Pharmacodynamics

Pharmacodynamic assessments have consistently shown that **Vicagrel** produces potent and rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy







volunteers, **Vicagrel** demonstrated a dose-dependent increase in IPA, with doses of 10 mg and 15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of **Vicagrel** followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the combined use of **Vicagrel** and aspirin.[9][10]

In a Phase II trial involving patients with coronary artery disease undergoing percutaneous coronary intervention (PCI), various dosing regimens of **Vicagrel** demonstrated comparable antiplatelet effects to clopidogrel.[7][8]

Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for Vicagrel



Study Population	Vicagrel Dose	Comparator Dose (Clopidogrel)	% Inhibition of Platelet Aggregation (IPA)	Citation
Healthy Chinese Volunteers	5 mg (10 days)	75 mg (10 days)	32.4% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	10 mg (10 days)	75 mg (10 days)	60.7% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	15 mg (10 days)	75 mg (10 days)	79.1% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	30 mg (LD) / 7.5 mg (MD for 8 days)	-	65.8% (at 4h post-dose on day 8)	[9]
Patients with CAD undergoing PCI	20/5 mg (LD/MD)	300/75 mg (LD/MD)	30.19% (on Day 28)	[7][8]
Patients with CAD undergoing PCI	24/6 mg (LD/MD)	300/75 mg (LD/MD)	35.02% (on Day 28)	[7][8]
Patients with CAD undergoing PCI	30/7.5 mg (LD/MD)	300/75 mg (LD/MD)	45.61% (on Day 28)	[7][8]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

Safety and Tolerability

Early-phase clinical trials have indicated that **Vicagrel** is well-tolerated.[6][9] In a study with healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase II study



in patients with coronary artery disease showed no significant differences in adverse events or bleeding rates between different doses of **Vicagrel** and clopidogrel.[7][8]

Table 3: Safety Profile of Vicagrel in a Phase II Trial

Treatment Group (LD/MD)	Adverse Events (%)	Any Bleeding (%)	Citation
Vicagrel 20/5 mg	4.35	13.04	[7][8]
Vicagrel 24/6 mg	0	14.06	[7][8]
Vicagrel 30/7.5 mg	1.45	11.59	[7][8]
Clopidogrel 300/75 mg	5.56	11.11	[7][8]

LD: Loading Dose, MD: Maintenance Dose

Experimental Protocols Phase I Dose-Escalating Study in Healthy Volunteers

- Study Design: This was a two-part study. Study I was a dose-escalating trial (5-15 mg). For each dose, participants were randomized to receive Vicagrel, clopidogrel, or a placebo.[10]
 Study II assessed the interaction between Vicagrel and aspirin.[10]
- Pharmacokinetic Analysis: Plasma concentrations of Vicagrel and clopidogrel metabolites were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
- Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.[10]

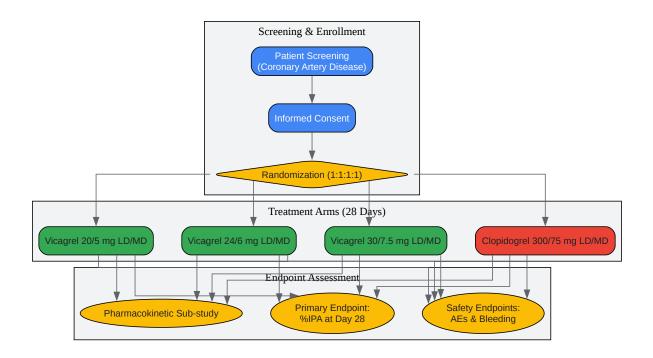
Phase II Dose-Exploring Study in Patients with Coronary Artery Disease

Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[7]
 [8] Patients were randomized to receive one of three different loading and maintenance



doses of Vicagrel or a standard dose of clopidogrel, in combination with aspirin.[7][8]

- Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation (%IPA) at 28 days.[7][8]
- Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the Bleeding Academic Research Consortium (BARC).[7][8]
- Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19 polymorphisms were explored in a subgroup of patients.[7][8]



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Caption: Workflow for a Phase II dose-exploring clinical trial of **Vicagrel**.

Conclusion

The early-phase clinical trial data for **Vicagrel** are promising, suggesting it is a potent antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct metabolic pathway, which is independent of CYP2C19, may offer a significant clinical advantage by providing a more consistent antiplatelet effect across different patient populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its unique pharmacokinetic properties, support the continued development of **Vicagrel** in laterphase clinical studies for the treatment of cardiovascular diseases.

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References

- 1. What is Vicagrel used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of vicagrel, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiplatelet effect, safety, and pharmacokinetics of vicagrel in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
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